

Synthesis and Characterization of Novel Benzimidazolone Compounds: An In-depth Technical Guide

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Compound of Interest

Compound Name: *3-hydroxy-7-nitro-1H-benzimidazol-2-one*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel benzimidazolone compounds. Benzimidazolone and its derivatives are a pivotal class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. This document details established synthetic protocols, presents characterization data in a structured format, and visualizes key experimental workflows and biological signaling pathways.

Synthetic Methodologies

The synthesis of the benzimidazolone core primarily involves the cyclization of an o-phenylenediamine precursor with a carbonyl-containing reagent. Several methods have been developed to achieve this transformation, each with its own advantages in terms of yield, reaction conditions, and substrate scope. Below are detailed protocols for three common synthetic strategies.

Synthesis from o-Phenylenediamine and Urea

A straightforward and widely used method for preparing the parent benzimidazol-2-one involves the reaction of o-phenylenediamine with urea. This reaction proceeds via a cyclizative condensation mechanism.

Experimental Protocol:

- In a round-bottom flask, a mixture of o-phenylenediamine (1 equivalent) and urea (1.1 equivalents) is prepared.
- The mixture is heated at 100-200°C for 3-10 hours in the presence of an organic solvent and a phase transfer catalyst.[1]
- The reaction progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature, and the crude product is precipitated by the addition of water.
- The solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol to afford pure benzimidazol-2-one.

One-Pot Synthesis from o-Phenylenediamine and Aldehydes

The condensation of o-phenylenediamines with various aldehydes offers a versatile route to 2-substituted benzimidazole derivatives, which can subsequently be oxidized to the corresponding benzimidazolones. One-pot procedures are particularly efficient.

Experimental Protocol:

- A mixture of o-phenylenediamine (1.0 mmol) and an appropriate aldehyde (1.2 mmol) is stirred in acetonitrile (5 ml) at room temperature.[2]
- A catalytic amount of a Lewis acid, such as lanthanum chloride (10 mol%), is added to the mixture.[2]
- The reaction is monitored by TLC.[2]

- After the reaction is complete, the solvent is removed under reduced pressure.[2]
- The residue is then dissolved in ethyl acetate and washed with water and brine.[2]
- The organic layer is dried over anhydrous sodium sulfate and concentrated.[2]
- The crude product is purified by column chromatography to yield the 2-substituted benzimidazole.[2]
- Subsequent oxidation (e.g., using an oxidizing agent like KMnO_4 or through aerobic oxidation) can then be performed to yield the benzimidazolone derivative.

Synthesis of Sulfonamide-Linked Benzimidazolone Derivatives

To enhance the biological activity, sulfonamide moieties can be incorporated into the benzimidazolone scaffold. This is typically achieved by reacting an amino-substituted benzimidazolone with a sulfonyl chloride.

Experimental Protocol:

- An amino-substituted benzimidazolone derivative is dissolved in a suitable solvent such as pyridine or a mixture of THF with a base like triethylamine.
- The appropriate sulfonyl chloride (1.1 equivalents) is added portion-wise to the solution at 0°C .
- The reaction mixture is then stirred at room temperature for several hours until the starting material is consumed, as monitored by TLC.
- The solvent is removed in vacuo, and the residue is partitioned between ethyl acetate and water.
- The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

- The crude product is purified by column chromatography or recrystallization to give the desired sulfonamide-linked benzimidazolone derivative.[3]

Characterization Data

The synthesized benzimidazolone compounds are typically characterized by a combination of spectroscopic methods and physical property measurements. The following tables summarize typical characterization data for a representative set of benzimidazolone derivatives.

Table 1: Physical Properties of Representative Benzimidazolone Derivatives

Compound	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Yield (%)
Benzimidazol-2-one	C ₇ H ₆ N ₂ O	134.14	310-312	>95
5-Nitrobenzimidazol-2-one	C ₇ H ₅ N ₃ O ₃	179.13	>300	85
2-(4-Chlorophenyl)-1H-benzo[d]imidazole	C ₁₃ H ₉ ClN ₂	228.68	292-294	92
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamide	C ₁₃ H ₁₁ N ₃ O ₃ S	205.31	245-247	78

Table 2: Spectroscopic Data for Representative Benzimidazolone Derivatives

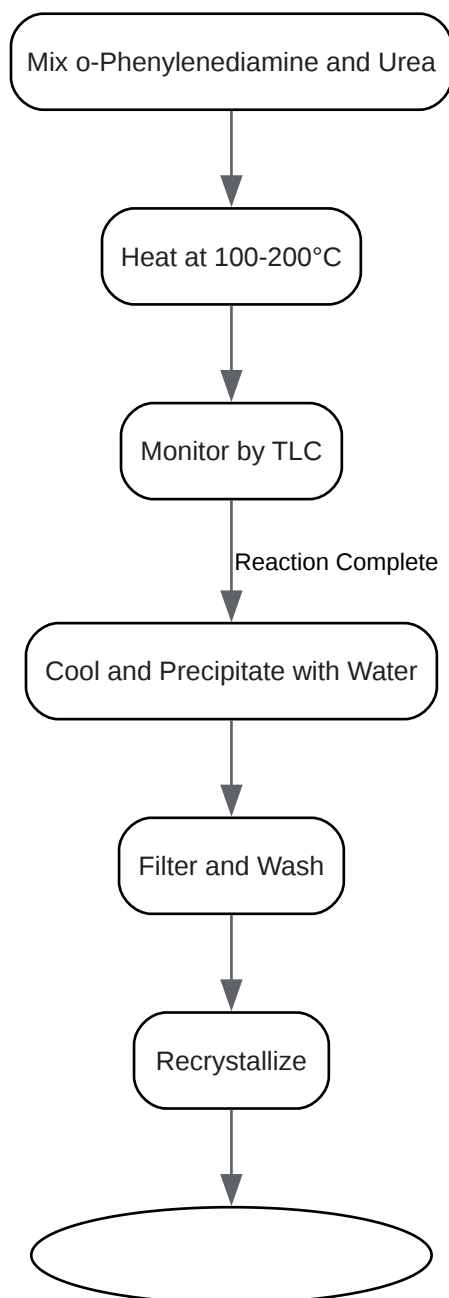
Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	IR (ν, cm ⁻¹)	Mass Spec (m/z)
Benzimidazol-2-one	10.7 (s, 2H, NH), 7.1-7.0 (m, 4H, Ar-H)	155.2 (C=O), 130.5, 121.3, 109.1	3250 (N-H), 1680 (C=O)	135 [M+H] ⁺
5-Nitrobenzimidazole-2-one	11.2 (s, 2H, NH), 8.0 (d, 1H), 7.8 (dd, 1H), 7.2 (d, 1H)	154.8 (C=O), 143.2, 135.8, 129.7, 118.9, 108.5, 105.6	3300 (N-H), 1700 (C=O), 1520, 1340 (NO ₂)	180 [M+H] ⁺
2-(4-Chlorophenyl)-1H-benzo[d]imidazole	12.8 (s, 1H, NH), 8.1 (d, 2H), 7.6-7.5 (m, 4H), 7.3-7.2 (m, 2H)	151.5, 144.1, 135.2, 134.5, 129.8, 129.1, 126.9, 122.8, 119.3, 111.8	3420 (N-H), 1625 (C=N)	229 [M+H] ⁺
N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)benzenesulfonamide	10.5 (s, 1H, NH), 9.6 (s, 1H, NH), 7.8 (d, 2H), 7.6-7.5 (m, 3H), 7.1 (s, 1H), 6.9 (d, 1H), 6.8 (d, 1H)	156.1 (C=O), 139.2, 133.0, 132.8, 130.9, 129.4, 127.1, 124.3, 111.9, 104.2	3280, 3240 (N-H), 1690 (C=O), 1330, 1160 (SO ₂)	206 [M+H] ⁺

Experimental and Logical Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and biological signaling pathways associated with benzimidazolone compounds.

Experimental Workflows

Synthesis of Benzimidazol-2-one from o-Phenylenediamine and Urea



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Caption: General workflow for the synthesis of benzimidazol-2-one.

One-Pot Synthesis of 2-Substituted Benzimidazoles

Mix o-Phenylenediamine, Aldehyde, and Catalyst in Acetonitrile

Stir at Room Temperature

Monitor by TLC

Reaction Complete

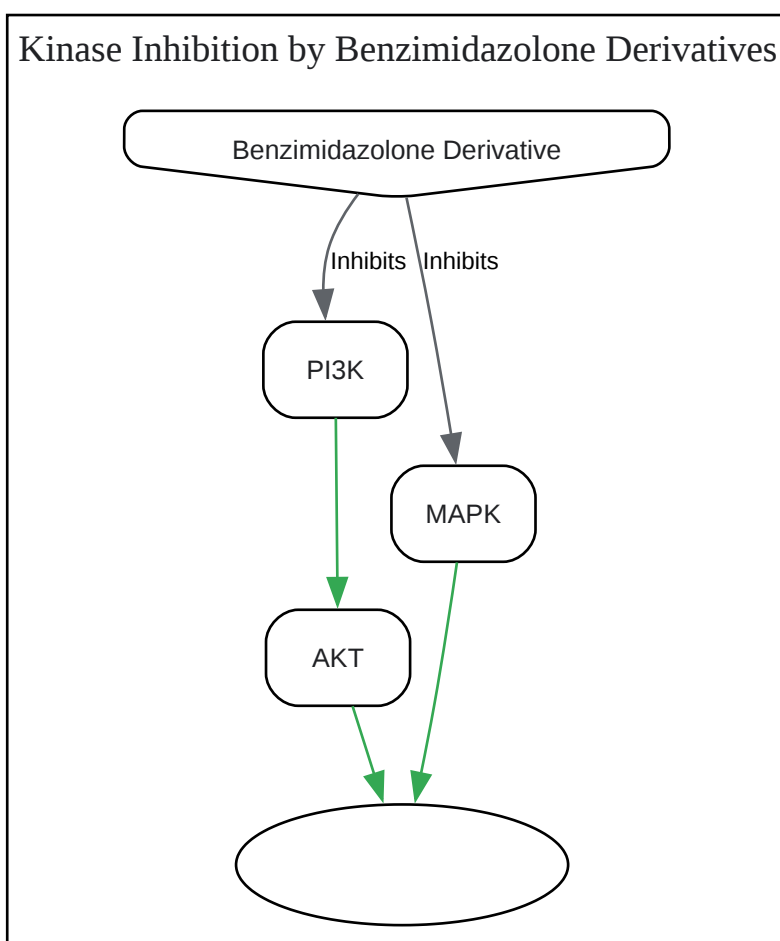
Remove Solvent

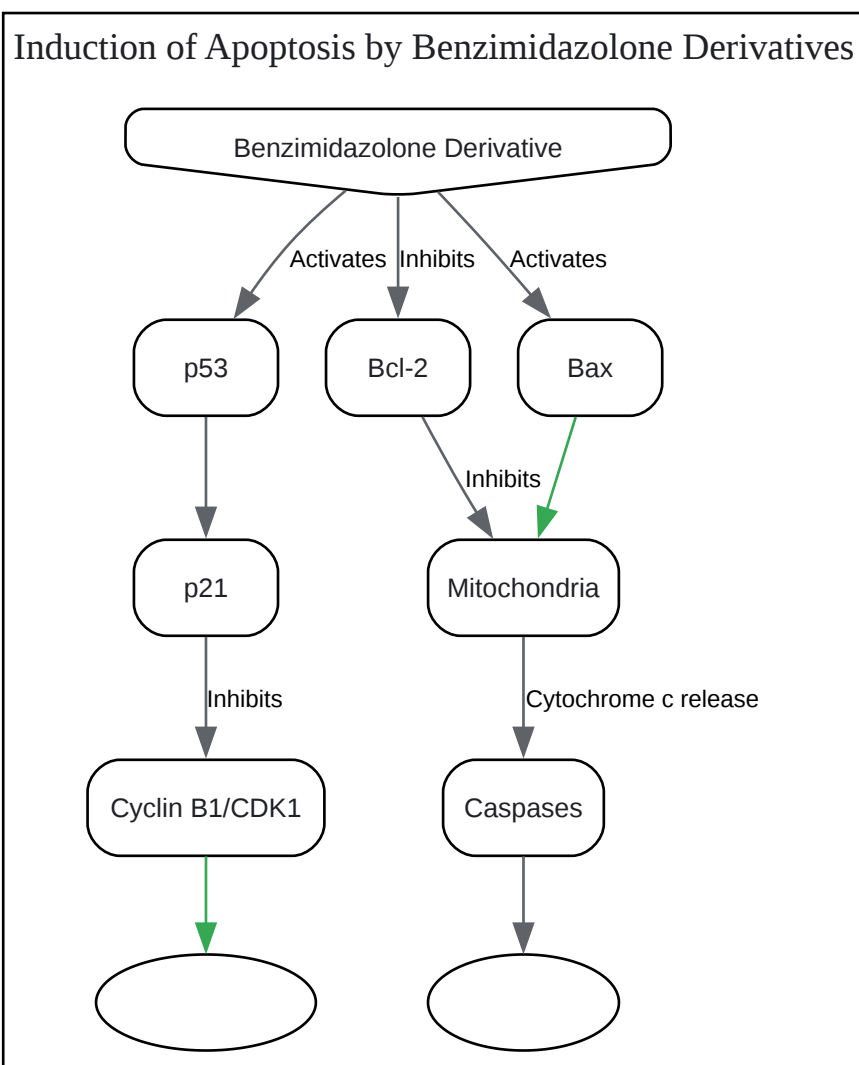
Work-up (EtOAc/Water)

Dry and Concentrate

Purify by Column Chromatography

Kinase Inhibition by Benzimidazolone Derivatives





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